(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydrazinylidene group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cycloaddition reactions, optimized for high yield and purity. The use of organocatalysts in these reactions can enhance the efficiency and selectivity of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in similar applications, including medicinal chemistry and materials science.
Heterocycle-Substituted Bicyclo[3.1.1]heptanes: These compounds have a different bicyclic structure but are also used as bioisosteres in drug design.
Uniqueness
The uniqueness of (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid lies in its hydrazinylidene group, which provides additional reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)10(3)4-5-11(9,8(14)15)6-7(10)13-12/h4-6,12H2,1-3H3,(H,14,15)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFYQGSVOPZKPI-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NN)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N\N)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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